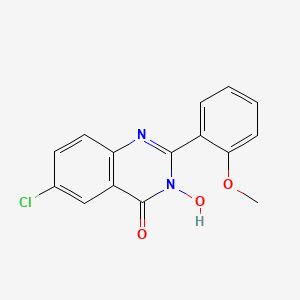

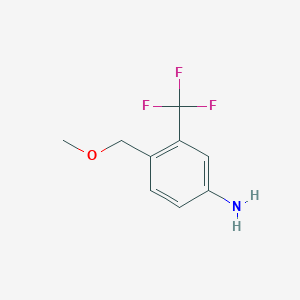

![molecular formula C22H14N4O2 B2670792 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932328-94-4](/img/structure/B2670792.png)

1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as NPPQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. NPPQ belongs to the pyrazoloquinoline family, which is a group of compounds known for their diverse biological activities.

Applications De Recherche Scientifique

1. Understanding Intramolecular Hydrogen Bonding

Research on pyrazole derivatives, closely related to 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, highlights the importance of intramolecular hydrogen bonds in influencing the reactivity of these compounds. Studies have been conducted to understand the impact of these hydrogen bonds on the reductive cyclization process in pyrazole derivatives, which can be crucial for the synthesis of various compounds (Szlachcic et al., 2020).

2. Unusual Decomposition and Synthesis Mechanisms

Research has also uncovered an unusual decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines, leading to the exclusive formation of 2-aryl quinolines instead of pyrazolo[1,5-c]quinazolines. This finding has provided insights into novel synthetic routes and mechanisms for the formation of quinoline derivatives under specific conditions (Joshi et al., 2018).

3. Synthesis of Substituted Quinolines

Another area of research involves the synthesis of various substituted quinolines and heterocyclo[x,y-c]quinolines. This research has explored the versatility of certain precursors in generating bifunctionality required for building heterocyclic rings, which can be of potential chemotherapeutic value (Khodair et al., 1999).

4. Photophysical Properties and Logic Gate Implementation

The photophysical properties of pyrazoloquinoline derivatives, closely related to this compound, have been studied for their potential in molecular logic gate implementation. These studies focus on how substituents affect the excited-state deactivation and the feasibility of using these compounds in advanced arithmetic operations in unimolecular logic circuits (Uchacz et al., 2019).

5. Organic Light-Emitting Diodes (OLEDs)

Research on pyrazoloquinoline derivatives has also extended to their application in organic light-emitting diodes (OLEDs). These studies have examined the suitability of variously substituted pyrazoloquinolines as emitting materials in OLEDs, exploring their electroluminescence, turn-on voltage, and external quantum efficiency (T. et al., 2001).

Propriétés

IUPAC Name |

1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O2/c27-26(28)17-10-6-9-16(13-17)25-22-18-11-4-5-12-20(18)23-14-19(22)21(24-25)15-7-2-1-3-8-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAGTAPJAYFMIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B2670714.png)

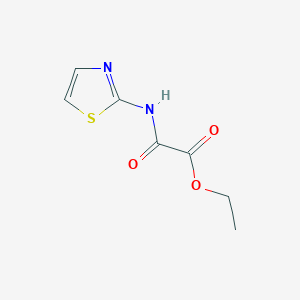

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2670715.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2670719.png)

![methyl 4-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2670720.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2670722.png)

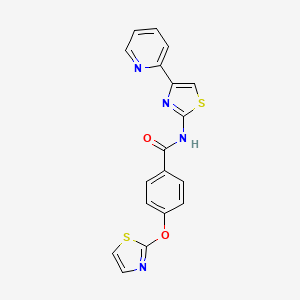

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2670730.png)

![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2670731.png)